molecular formula C6H12O4 B117367 Methyl-2-deoxy-beta-L-erythro-pentofuranose CAS No. 144301-85-9

Methyl-2-deoxy-beta-L-erythro-pentofuranose

Cat. No. B117367
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-SRQIZXRXSA-N
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Description

Methyl-2-deoxy-beta-L-erythro-pentofuranose is an organic compound with antimicrobial, antiviral, and antitumor properties . It can be prepared through chemical synthesis or biotechnological methods .


Molecular Structure Analysis

The effect of hydroxymethyl conformation on the conformational energies and structural parameters of the 10 envelope forms of the biologically relevant aldopentofuranose, 2-deoxy-beta-d-erythro-pentofuranose, has been investigated . C4−C5 bond rotation induces significant changes in the conformational energy profile .


Physical And Chemical Properties Analysis

Methyl-2-deoxy-beta-L-erythro-pentofuranose has a molecular formula of C6H12O4 and a molecular weight of 148.16 . Its density is predicted to be 1.24±0.1 g/cm3, and it has a boiling point of 120-140 °C at a pressure of 0.14 Torr .

Scientific Research Applications

Structural and Conformational Analysis

Methyl-2-deoxy-beta-L-erythro-pentofuranose has been a subject of study for understanding molecular structure and conformation. In a research conducted by Church, Carmichael, & Serianni (1997), they synthesized this compound with 13C-enrichment at each carbon and analyzed 13C−1H and 13C−13C spin-coupling constants. This study provides insights into the structural and conformational aspects of this compound.

Synthesis for Oligonucleotide Incorporation

The compound has applications in synthesizing modified oligonucleotides. For instance, Boal et al. (1996) investigated the synthesis of (2-deoxy-alpha- and -beta-D-erythro-pentofuranosyl)(thymin-1-yl)alkanes for incorporation into oligodeoxyribonucleotides. This research is significant for understanding the effects of nucleobase-sugar linker flexibility in DNA-DNA and DNA-RNA hybrids.

Synthesis of Nucleoside Analogs

Another application of Methyl-2-deoxy-beta-L-erythro-pentofuranose is in the synthesis of nucleoside analogs, which are important in medicinal chemistry. Fleet & Son (1987) described an approach to synthesize 3′-substituted-2′,3′-dideoxynucleosides, highlighting the compound's utility in creating variations of nucleoside structures.

Enzymatic Synthesis of Modified Nucleosides

The enzymatic synthesis of modified nucleosides using Methyl-2-deoxy-beta-L-erythro-pentofuranose has been explored. In a study by Barai et al. (2002), they synthesized 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine using an enzymatic transglycosylation method, which is a novel approach for creating nucleoside analogs.

DNA Repair and Replication Studies

Methyl-2-deoxy-beta-L-erythro-pentofuranose also plays a role in studies related to DNA repair and replication. Gasparutto et al. (2000) utilized modified oligodeoxyribonucleotides containing this compound to assess the biological significance of oxidized lesions to DNA. Their findings contribute to our understanding of DNA repair mechanisms.

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

(2S,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H](O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267295
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2-deoxy-beta-L-erythro-pentofuranose

CAS RN

144301-85-9
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144301-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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